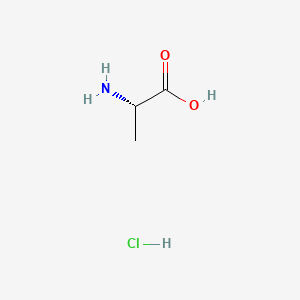

L-Alanine hydrochloride

Descripción

Historical Context and Evolution of Research on L-Alanine Hydrochloride

The story of this compound is intrinsically linked to the discovery and synthesis of its parent amino acid, L-alanine. Alanine (B10760859) was first synthesized in 1850 by Adolph Strecker, who combined acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis with hydrochloric acid. sigmaaldrich.com This early synthesis underscores the long-standing connection between alanine and hydrochloric acid. The isolation of alanine from natural sources, such as silk and ovalbumin, followed in the latter half of the 19th century. sigmaaldrich.com

Early research involving this compound was primarily focused on its fundamental chemical and physical properties. A significant area of investigation has been the use of L-alanine and its derivatives in dosimetry, where radiation exposure causes the formation of stable free radicals that can be quantified. acs.org

A pivotal evolution in the research landscape of this compound was its application in structural biology. X-ray crystallography studies have been conducted to determine the precise three-dimensional structure of this compound and its monohydrate form. nih.goviucr.org These studies provide fundamental knowledge on the conformations of the alanyl residue, which is a frequently occurring component of proteins. iucr.org For instance, the crystal structure of L-alanyl-L-alanine hydrochloride was determined to understand the peptide backbone's conformation, which is crucial for understanding protein structures. iucr.org

Contemporary Significance of this compound in Academic Inquiry

In modern research, this compound continues to be a compound of high interest, with its applications spanning across various scientific disciplines. Its significance is particularly pronounced in the following areas:

Peptide Synthesis: this compound and its ester derivatives, such as L-Alanine methyl ester hydrochloride and L-Alanine isopropyl ester hydrochloride, are versatile reagents in solution-phase peptide synthesis. sigmaaldrich.comtcichemicals.com They serve as crucial starting materials for creating dipeptides and more complex peptide structures, which are fundamental in drug discovery and biochemical research. chemimpex.comsigmaaldrich.com

Materials Science: A growing area of research is the use of this compound in the development of novel nonlinear optical (NLO) materials. updatepublishing.com By mixing L-alanine with hydrochloric acid, researchers have been able to grow single crystals of L-alanine hydrogen chloride (LAHC) that exhibit NLO properties, making them potentially useful for applications in optoelectronics, frequency conversion, and data storage. updatepublishing.com Spectroscopic studies, such as FTIR and UV-visible analysis, are employed to characterize these crystals. updatepublishing.comijsr.net

Biochemical and Biomedical Research: In cell biology, this compound is a component of cell culture media, providing the essential amino acid L-alanine necessary for cell growth and proliferation. ontosight.ai It is also used in studies related to protein synthesis and metabolism to elucidate the roles of amino acids in biological processes. chemimpex.com Furthermore, derivatives like 3-Azido-L-alanine HCl are used in bioconjugation and the study of protein biosynthesis. baseclick.eu

Crystallography and Spectroscopic Studies: The compound remains a subject of interest for advanced structural and spectroscopic analysis. Solid-state NMR spectroscopy has been used to investigate the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides, including this compound, providing detailed insights into its electronic structure and intermolecular interactions. researchgate.net The crystal structure of this compound monohydrate has been determined, revealing details about its hydrogen bonding network. nih.govresearchgate.net

The table below summarizes some of the key research findings related to this compound:

| Research Area | Key Findings |

| Crystallography | The crystal structure of L-alanyl-L-alanine hydrochloride is orthorhombic. iucr.org The crystal structure of this compound monohydrate has also been determined, showing extensive intermolecular hydrogen bonding. nih.govnih.gov |

| Materials Science | L-alanine Hydrogen Chloride (LAHC) single crystals grown by the solution method exhibit nonlinear optical (NLO) properties. updatepublishing.com |

| Spectroscopy | Solid-state chlorine NMR spectroscopy has been used to study the chlorine chemical shift in this compound. researchgate.net FTIR and UV-visible spectral analyses have been used to confirm the functional groups and optical transparency of LAHC crystals. updatepublishing.com |

| Peptide Synthesis | L-Alanine methyl ester hydrochloride is a common reagent for synthesizing dipeptides and other peptide derivatives. sigmaaldrich.com |

Interdisciplinary Research Landscape Involving this compound

The applications of this compound are not confined to a single discipline but rather extend across an interdisciplinary landscape, bridging chemistry, biology, physics, and materials science.

Chemistry and Biology: The synthesis of L-alanine-grafted hydroxyapatite (B223615) nanoparticles for potential use in regenerative medicine represents a convergence of chemistry and biology. In these studies, L-alanine methyl ester hydrochloride has been used as a precursor to functionalize the surface of hydroxyapatite, with the goal of improving biocompatibility and cell adhesion for bone and teeth implants. mdpi.com

Physics and Materials Science: The investigation of this compound crystals for their nonlinear optical properties is a prime example of the interplay between physics and materials science. updatepublishing.com This research involves growing crystals (a materials science endeavor) and characterizing their optical and electrical properties (a physics-based investigation). updatepublishing.com

Biochemistry and Pharmaceutical Sciences: In pharmaceutical development, this compound and its derivatives are used as building blocks for synthesizing new drug candidates. ontosight.aichemimpex.com This involves organic synthesis (chemistry), the study of their interaction with biological targets (biochemistry), and their formulation into therapeutic agents (pharmaceutical sciences). For instance, derivatives like beta-Chloro-D-alanine hydrochloride have been investigated for their antibacterial properties.

This interdisciplinary approach allows for a comprehensive understanding and utilization of this compound, from its fundamental properties to its application in advanced technologies and therapeutics.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208758 | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-05-0 | |

| Record name | L-Alanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of L Alanine Hydrochloride

Established Synthetic Pathways for L-Alanine Hydrochloride

The synthesis of this compound can be achieved through several reliable methods, primarily involving the direct reaction of L-alanine with hydrochloric acid or through acid-catalyzed reactions.

Acid-catalyzed exchange procedures are employed in the synthesis and isotopic labeling of amino acids. One such method involves the saponification of L-alanine methyl ester hydrochloride. researchgate.net In this technique, the ester is treated with a base like sodium ethoxide in the presence of isotopically-enriched water (H₂¹⁷O or H₂¹⁸O) to yield isotopically labeled L-alanine. researchgate.net While the primary goal is isotopic enrichment, the process starts from an ester hydrochloride, which is itself typically synthesized using acid catalysis. The initial esterification of L-alanine is often carried out using an alcohol (like methanol (B129727) or ethanol) and an acid catalyst, such as hydrogen chloride, which concurrently forms the hydrochloride salt. chemicalbook.comscielo.br

Another approach involves the direct treatment of L-alanine with concentrated hydrochloric acid. This method is straightforward for producing racemic Dthis compound, where acetaldehyde, ammonium (B1175870) chloride, and sodium cyanide react in a Strecker synthesis, followed by hydrolysis with concentrated hydrochloric acid to yield the amino acid hydrochloride. orgsyn.org

A common and direct method for preparing this compound and its esters is the reaction of L-alanine with hydrochloric acid in an alcoholic solvent. This process, known as Fischer esterification, simultaneously converts the carboxylic acid to an ester and the amine group to its hydrochloride salt.

For instance, L-alanine can be suspended in an alcohol (e.g., ethanol) and saturated with dry hydrogen chloride gas. chemicalbook.comscielo.br The reaction mixture is then typically heated under reflux. chemicalbook.comscielo.br After the reaction, the solvent is removed under reduced pressure, and the resulting crude L-alanine ester hydrochloride is purified by recrystallization. scielo.br Similarly, dissolving L-alanine in methanol and introducing a chloride catalyst like thionyl chloride or hydrogen chloride gas leads to the formation of L-alanine methyl ester hydrochloride. google.com

The hydrochloride salt of L-alanine itself can also be prepared by dissolving L-alanine in an aqueous solution and acidifying it with hydrochloric acid. Cooling the solution or adding a less polar solvent can then induce crystallization of this compound. orgsyn.org For example, after a reaction to synthesize a derivative, adjusting the pH of the aqueous phase to 1 with concentrated hydrochloric acid causes the precipitation of the desired amino acid hydrochloride. orgsyn.org

Table 1: Summary of Solution-Based Preparative Methods

| Starting Material | Reagents | Solvent | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| L-Alanine | Hydrochloric Acid (gas) | Ethanol (B145695) | Reflux | L-Alanine Ethyl Ester Hydrochloride | chemicalbook.com |

| L-Alanine | Thionyl Chloride or HCl (gas) | Methanol | Esterification | L-Alanine Methyl Ester Hydrochloride | google.com |

| L-Alanine | Conc. Hydrochloric Acid | Water | pH adjustment to ~1, cooling | This compound | orgsyn.org |

Synthesis and Characterization of this compound Derivatives and Analogues

This compound is a key precursor for synthesizing various derivatives that are valuable in peptide synthesis, pharmaceutical development, and biochemical research.

L-Alanine methyl ester hydrochloride (L-Ala-OMe·HCl) is a widely used derivative in peptide synthesis. sigmaaldrich.com It is typically synthesized by the esterification of L-alanine with methanol in the presence of an acid catalyst.

A common laboratory-scale synthesis involves dissolving L-alanine in methanol, followed by the addition of a chloride catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the solution. google.com The reaction converts the carboxylic acid group to a methyl ester and forms the hydrochloride salt of the amino group. The product is a white crystalline solid. medchemexpress.com

Characterization of L-alanine methyl ester hydrochloride confirms its structure and purity. It has a melting point of 109-111 °C. sigmaaldrich.com Spectroscopic data is used for verification; for example, ¹H NMR spectroscopy in CD₃OD shows characteristic signals for the methyl ester protons (s, 3.74 ppm), the alpha-proton (q, 3.93 ppm), and the methyl group of the alanine (B10760859) side chain (d, 1.49 ppm). orgsyn.org This derivative serves as a starting material for creating dipeptides and other more complex molecules. sigmaaldrich.comacs.org

Table 2: Properties of L-Alanine Methyl Ester Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2491-20-5 | sigmaaldrich.comcaymanchem.com |

| Molecular Formula | C₄H₉NO₂ · HCl | caymanchem.com |

| Molecular Weight | 139.58 g/mol | medchemexpress.com |

| Appearance | Crystalline solid | caymanchem.com |

| Melting Point | 109-111 °C | sigmaaldrich.com |

| Optical Activity | [α]25/D +7.0° (c = 1.6 in methanol) | sigmaaldrich.com |

The synthesis of L-alanine ethyl ester hydrochloride follows a similar principle to the methyl ester. The process involves the Fischer esterification of L-alanine using ethanol as both the reagent and the solvent, with hydrogen chloride acting as the catalyst.

In a typical procedure, L-alanine is suspended in dry ethanol, and dry hydrogen chloride gas is passed through the suspension. chemicalbook.com The mixture is then refluxed for several hours. chemicalbook.com After the reaction is complete, the solvent is concentrated in vacuo. The crude product is then purified by recrystallization, often from an ethanol-diethyl ether mixture, to yield the final product as a white solid. chemicalbook.com This method can achieve high yields, with reports of up to 98%. chemicalbook.com This ester is used in the synthesis of pharmaceuticals and as a substrate in chemoenzymatic polymerization to form poly(l-alanine). acs.orgchemimpex.com

β-Chloro-L-alanine hydrochloride is a synthetic amino acid derivative used in biochemical research, particularly as an inhibitor of certain enzymes. biosynth.comchemimpex.com Its synthesis can be achieved through several routes.

One method involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride. google.com For example, lithium aziridine-2-carboxylate is added to 35% hydrochloric acid under ice-cooling. The reaction proceeds at room temperature, and the product, β-chloroalanine, can be selectively crystallized from the reaction mixture. google.com A Russian patent describes a method where a product is saturated with hydrogen chloride, followed by the addition of thionyl chloride and heating. The resulting β-chloro-L-alanine hydrochloride precipitate is then filtered, purified, and crystallized. google.com

Another synthetic pathway starts from L-serine. The serine is first esterified, then the hydroxyl group is chlorinated, typically using a reagent like thionyl chloride, followed by hydrolysis of the ester to yield β-chloro-L-alanine, which is then isolated as its hydrochloride salt. google.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| L-Alanine |

| This compound |

| Dthis compound |

| L-Alanine methyl ester hydrochloride |

| L-Alanine ethyl ester hydrochloride |

| β-Chloro-L-alanine hydrochloride |

| Hydrogen chloride |

| Thionyl chloride |

| Sodium ethoxide |

| Acetaldehyde |

| Ammonium chloride |

| Sodium cyanide |

| Methanol |

| Ethanol |

| Diethyl ether |

| Lithium aziridine-2-carboxylate |

| L-Serine |

Synthetic Routes to Benzyl (B1604629) L-Alaninate Hydrochloride

Benzyl L-alaninate hydrochloride is a derivative of the amino acid L-alanine, where the carboxylic acid group is protected as a benzyl ester. ontosight.aibiosynth.com This protection is a crucial step in peptide synthesis to prevent unwanted side reactions and ensure the controlled formation of peptide bonds. ontosight.ai The hydrochloride salt form enhances the compound's solubility in aqueous solutions. ontosight.ai

A common synthetic route to benzyl L-alaninate hydrochloride involves the reaction of L-alanine with benzyl alcohol in the presence of an acid catalyst. Another approach is the condensation of L-alanine with benzyl chloride. ontosight.ai A specific method describes the synthesis of benzyl alaninate (B8444949) by stirring L-alanine with lithium bromide and benzyl bromide in N-methylpyrrolidinone, achieving a high yield. prepchem.com The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the yield and purity of the final product. ontosight.ai This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active peptides. ontosight.aichemimpex.com

Design and Synthesis of Substituted L-Alanine Alkylating Agents

Substituted L-alanine derivatives have been designed as alkylating agents, primarily for their potential applications in oncology. ontosight.aiontosight.ai These compounds are structurally characterized by an alanine backbone with various substituents that impart alkylating capabilities. A notable example includes derivatives with a bis(2-chloroethyl)amino group attached to a phenyl ring, which is then linked to the alanine structure. ontosight.aiontosight.ai This functional group is known for its ability to form cross-links within DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. ontosight.ai

The synthesis of these complex molecules can be achieved through various organic chemistry methods. For instance, the N-arylation of L-alanine can be carried out using the Buchwald-Hartwig method with reagents like iodobenzene. researchgate.net Another approach involves the alkylation of a β-alanine nickel(II) complex, which can be dialkylated with various alkylating agents. acs.org The development of facile, one-step synthetic strategies for N-alkylated amino acids is an area of active research to avoid complex protection-deprotection steps. nanotheranosticlab.com These synthetic efforts aim to create novel compounds with potential therapeutic value. ontosight.ai

| Alkylating Agent Type | Functional Group | Synthetic Approach | Potential Application |

| Nitrogen Mustard Analogue | bis(2-chloroethyl)amino | Attachment to a phenyl-alanine (B3056337) backbone | Anticancer chemotherapy ontosight.aiontosight.ai |

| N-Aryl Alanine | N-phenyl | Buchwald-Hartwig N-arylation | Peptide modification researchgate.net |

| α,α-Disubstituted β-Alanine | Various alkyl groups | Dialkylation of a Ni(II) complex | Drug design acs.org |

| N-Maleoylamino Acids | Maleimide | Reaction with amino acids | Peptide and protein modification acs.org |

Chemoenzymatic and Biocatalytic Approaches for Alanine Production and Derivatization

Microbial Fermentation Strategies for D/L-Alanine Biosynthesis

Microbial fermentation has emerged as a sustainable and efficient alternative to chemical synthesis for the production of both D- and L-alanine. oup.comcnif.cn This approach utilizes microorganisms that have been metabolically engineered to overproduce alanine from renewable feedstocks like glucose. oup.comuvic.ca

L-Alanine Production: Engineered strains of Escherichia coli and Corynebacterium glutamicum are commonly used for L-alanine production. nih.govnih.gov Metabolic engineering strategies focus on enhancing the metabolic flux towards pyruvate (B1213749), the direct precursor of alanine, and introducing or overexpressing key enzymes like L-alanine dehydrogenase (L-ALD). oup.comoup.com For example, engineered E. coli strains developed by Dr. Lonnie Ingram's group have achieved commercialization, with L-alanine produced through anaerobic fermentation accounting for a significant portion of the market. oup.comuvic.canih.gov Another strategy involved inactivating the alanine racemase in Arthrobacter oxydans HAP-1, which naturally produces DL-alanine, resulting in a mutant strain that produced L-alanine with high optical purity. oup.comoup.com

D/L-Alanine Production: For the production of a racemic mixture of D/L-alanine, different microbial strategies are employed. Some native strains, like Arthrobacter oxydans HAP-1, can produce large amounts of DL-alanine from glucose. oup.comnih.gov Fed-batch fermentation using engineered E. coli strains has also been successful in producing significant titers of D/L-alanine. nih.gov A recent study utilized a biobrick approach to construct a tandem three-gene co-expression plasmid in E. coli BL21(DE3) containing alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh), which efficiently produced both D- and L-alanine. nih.govnih.gov

| Microorganism | Alanine Type | Key Engineering Strategy | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| Arthrobacter oxydans DAN75 | L-Alanine | Inactivation of alanine racemase | 75.6 | oup.comoup.com |

| Pediococcus acidilactici BD16 (alaD+) | L-Alanine | Heterologous expression of synthetic alaD gene | 229.12 | mdpi.com |

| Escherichia coli BL21(DE3) | D/L-Alanine | Co-expression of ald, dadX, and gdh genes | 6.48 (D-Ala), 7.05 (L-Ala) | nih.govnih.gov |

| Corynebacterium glutamicum BAL10 | β-Alanine | Systems metabolic engineering, overexpression of β-alanine exporter | 166.6 | nih.gov |

Enzyme-Coupled Biocatalytic Systems for Alanine Synthesis

Enzyme-coupled biocatalytic systems offer a highly specific and efficient method for the synthesis of alanine, often operating under mild conditions. mdpi.commdpi.com These systems utilize multiple enzymes in a cascade to convert simple substrates into the desired alanine enantiomer.

A common strategy involves the use of transaminases (TAs), which catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. researchgate.netrsc.orgfrontiersin.org For the synthesis of D-alanine, (R)-transaminases can be used to catalyze the asymmetric amination of pyruvate. nih.govasm.org Researchers have improved the catalytic efficiency and thermostability of these enzymes through protein engineering. nih.gov For instance, a mutant (R)-transaminase from Capronia epimyces (CeTA F113T) achieved a 95.2% conversion of pyruvate to D-alanine. nih.govasm.org

To drive the reaction equilibrium towards product formation and regenerate necessary cofactors, these systems often incorporate a cofactor recycling system. nih.gov A popular approach for L-alanine synthesis involves coupling an alanine dehydrogenase (AlaDH) with a formate (B1220265) dehydrogenase (FDH). nih.gov The AlaDH catalyzes the reductive amination of pyruvate to L-alanine using NADH, while the FDH regenerates NADH by oxidizing formate. nih.gov This self-sufficient system can be coupled to other transaminase-catalyzed reactions for the efficient recycling of the amino donor. nih.gov

Dual-enzyme cascades have also been designed for the production of β-alanine from fumaric acid. mdpi.com This system first converts fumaric acid to L-aspartic acid using an aspartate ammonia-lyase, followed by the α-decarboxylation of L-aspartic acid to β-alanine catalyzed by an aspartate decarboxylase. mdpi.com

| Target Product | Enzyme System | Substrate(s) | Key Features | Reference |

|---|---|---|---|---|

| D-Alanine | (R)-Transaminase (engineered CeTA F113T) | Pyruvate, (R)-α-methylbenzylamine | High conversion (95.2%), improved enzyme stability | nih.govasm.org |

| L-Alanine | Alanine Dehydrogenase (AlaDH) + Formate Dehydrogenase (FDH) | Pyruvate, Ammonium, Formate | Self-sufficient amino donor and cofactor recycling | nih.gov |

| (R)-3-Fluoroalanine / (S)-3-Fluoroalanine | Alanine Dehydrogenase / Diaminopimelate Dehydrogenase + Formate Dehydrogenase | 3-Fluoropyruvate, Formate | Enantiocomplementary synthesis of fluorinated alanines with cofactor recycling | nih.gov |

| β-Alanine | Aspartate Ammonia-Lyase + Aspartate Decarboxylase | Fumaric Acid, Ammonia | One-pot cascade from a cheap substrate | mdpi.com |

Papain-Mediated Polymerization of L-Alanine Esters

Papain, a cysteine protease, has been effectively utilized as a biocatalyst for the polymerization of α-amino acid esters, including L-alanine esters, in a process known as chemoenzymatic polymerization (CEP). mdpi.comnih.gov This method is considered environmentally benign as it often proceeds in aqueous buffer solutions under mild conditions. researchgate.netacs.org The reaction involves the nucleophilic attack of the amino group of one amino acid ester on the acyl-enzyme intermediate formed from another ester, leading to peptide bond formation and chain elongation. acs.orgacs.org

The efficiency and the degree of polymerization (DP) of L-alanine esters are influenced by several factors. The choice of the ester group on the alanine monomer can affect the polymerization efficiency; for example, benzyl esters of alanine have shown greater polymerization efficiency compared to other esters like methyl or ethyl esters. researchgate.net The reaction pH is also a critical parameter. Studies have shown that conducting the polymerization of L-alanine ethyl ester at an alkaline pH (e.g., pH 11) results in longer polymer chains (maximum DP of 16) and the formation of β-sheet structures, compared to reactions at neutral pH (maximum DP of 11) which yield random coiled structures. acs.orgmdpi.com This is attributed to the more nucleophilic state of the α-amine group at higher pH, which favors the synthesis reaction. acs.org

Papain also catalyzes the co-oligomerization of L-alanine esters with other amino acid esters, allowing for the synthesis of co-polypeptides. mdpi.commdpi.com For instance, co-oligomerization of L-alanine with leucine (B10760876) resulted in a lower yield but a higher degree of polymerization (DP 15) compared to the co-oligomer with leucine alone. mdpi.com While L-alanine ethyl ester does not readily homopolymerize under certain conditions, it can be copolymerized in the presence of L-glutamic acid esters. mdpi.com

| Monomer | Reaction pH | Average DP | Maximum DP | Secondary Structure | Reference |

|---|---|---|---|---|---|

| L-Alanine ethyl ester | 7.0 | 9.3 ± 0.8 | 11 | Random Coil | acs.org |

| L-Alanine ethyl ester | 11.0 | 13.5 ± 0.9 | 16 | β-Sheet | acs.org |

Advanced Structural Elucidation and Crystallographic Analysis of L Alanine Hydrochloride

Single Crystal X-ray Diffraction Studies of L-Alanine Hydrochloride

Detailed single-crystal X-ray diffraction studies have been performed on this compound monohydrate (C₃H₈NO₂⁺·Cl⁻·H₂O). researchgate.netnih.gov These analyses have established that the compound crystallizes in the orthorhombic system. researchgate.netnih.gov The space group was determined to be P2₁2₁2₁, which is a non-centrosymmetric space group. ijmse.net Another study on the monohydrate form identified the space group as P222. researchgate.net The unit cell is defined by three axes (a, b, c) and the angles between them. For an orthorhombic system, all angles (α, β, γ) are 90°. The lattice parameters from various studies show slight differences, which can be attributed to different experimental conditions such as temperature. One study reported lattice parameters of a = 6.17 Å, b = 9.92 Å, and c = 11.76 Å, with a unit cell volume of 723.06 ų. ijmse.net A separate investigation on the monohydrate form at a temperature of 150 K provided slightly different values. researchgate.netnih.gov

Interactive Table: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₃H₈NO₂⁺·Cl⁻·H₂O | researchgate.netnih.gov |

| Formula Weight (Mᵣ) | 143.57 | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.netnih.govijmse.net |

| Space Group | P222 or P2₁2₁2₁ | researchgate.netijmse.net |

| a (Å) | 6.1925 (13) | researchgate.netnih.gov |

| b (Å) | 9.929 (2) | researchgate.netnih.gov |

| c (Å) | 11.759 (3) | researchgate.netnih.gov |

| V (ų) | 723.0 (3) | researchgate.netnih.gov |

| Z (formula units/cell) | 4 | researchgate.netnih.gov |

| Temperature (K) | 150 | researchgate.netnih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

The crystal structure of this compound monohydrate is extensively stabilized by a complex three-dimensional network of intermolecular hydrogen bonds. researchgate.net These interactions involve the ammonium (B1175870) group (NH₃⁺) of the alanine (B10760859) cation, the chloride anion (Cl⁻), and the lattice water molecule (H₂O). researchgate.netnih.gov The ammonium group acts as a hydrogen bond donor, forming one bond to the chloride anion and two bonds to water molecules. researchgate.net The hydroxyl oxygen of the alanine cation's carboxyl group is also involved in a single hydrogen bond with a chloride anion. researchgate.netnih.gov

The water molecule plays a crucial role, acting as a bridge by donating hydrogen bonds to two chloride anions and accepting hydrogen bonds from two different ammonium groups. nih.gov Simultaneously, each chloride anion serves as an acceptor for four hydrogen bonds originating from two water molecules, one ammonium group, and one hydroxyl group. nih.gov A notable short contact is also observed between the carbonyl oxygen (O1) and the nitrogen atom of the ammonium group, with an intermolecular distance of 2.8450 (15) Å. nih.gov This intricate network of hydrogen bonds links all the components—alanine cations, chloride anions, and water molecules—into a stable, tightly packed crystalline lattice. researchgate.net

Interactive Table: Hydrogen Bond Geometry in this compound Monohydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| O2-H2O···Cl1 | 0.84 | 2.22 | 3.0446 (11) | 169 | nih.gov |

| N1-H1A···O1W | 0.92 | 1.90 | 2.8123 (15) | 171 | nih.gov |

| N1-H1B···Cl1 | 0.92 | 2.27 | 3.1831 (12) | 171 | nih.gov |

| N1-H1C···O1W | 0.92 | 2.11 | 2.9242 (15) | 148 | nih.gov |

| O1W-H1W···Cl1 | 0.84 | 2.45 | 3.2843 (12) | 171 | nih.gov |

| O1W-H2W···Cl1 | 0.84 | 2.41 | 3.2209 (12) | 162 | nih.gov |

Note: Data derived from crystallographic information file for this compound monohydrate.

The conformation of the L-Alanine cation within the crystal lattice is defined by several key torsion angles. nih.gov The atoms N, C2, C3, O1, and O2 are nearly coplanar. researchgate.net The torsion angles O2—C2—C3—N and O1—C2—C3—N have been determined as 174.27 (9)° and -6.07 (18)°, respectively. nih.gov Another significant torsion angle, O2—C2—C3—C1, was found to be -64.37 (14)°. nih.gov This value shows a slight difference from the corresponding angle in the zwitterionic form of L-alanine, which is reported as -76.0°. nih.gov These specific angles define the spatial orientation of the carboxyl and ammonium groups relative to the carbon backbone, which is influenced by the crystal packing forces and the extensive hydrogen bonding network in the salt form. nih.gov

Powder X-ray Diffraction (PXRD) Characterization of this compound and its Composites

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of materials. ijmse.netscholarsresearchlibrary.com For this compound and its derivatives, PXRD patterns exhibit well-defined, sharp Bragg peaks at specific 2θ angles, which is a clear indication of a well-ordered crystalline structure. scholarsresearchlibrary.comiosrjournals.org This method is routinely employed to verify the successful synthesis of the target compound and to establish its structural identity by comparing the resulting diffraction pattern with known standards or single-crystal data. ijmse.netscirp.org

Furthermore, PXRD is instrumental in studying this compound composites and doped crystals. scholarsresearchlibrary.com For instance, in studies involving the doping of this compound monohydrate with zinc and cadmium, PXRD analysis confirmed that the grown crystals were of a single phase and maintained their crystalline nature. scholarsresearchlibrary.com Similarly, characterization of L-alanine mixed with other compounds, such as bisthiourea cadmium bromide, utilizes PXRD to identify structural changes; in one such case, the addition of L-alanine was shown to alter the crystal structure from orthorhombic to tetragonal. scirp.org The technique is also used to determine lattice parameters and confirm the successful incorporation or influence of dopants on the host lattice. researchgate.netacs.org

Structural Investigations of Doped L-Alanine Systems and Co-Crystals

The formation of co-crystals, such as L-alanine tetrafluoroborate (B81430) and L-alanine oxalate (B1200264), has also been explored. researchgate.netrjwave.org Single-crystal and powder XRD analyses are essential in these investigations to determine the resulting crystal structure, including the crystal system, space group, and unit cell parameters. researchgate.netrjwave.org For example, L-alanine oxalate was found to crystallize in the orthorhombic system with the space group P212121. rjwave.org In another study, the co-crystallization of L-alanine with dl-malic acid also resulted in an orthorhombic crystal system. researchgate.net These structural studies demonstrate that the incorporation of different chemical entities into the L-alanine crystal lattice can lead to the formation of new crystalline phases with distinct structural arrangements. scirp.orgresearchgate.net

Comprehensive Spectroscopic Investigations of L Alanine Hydrochloride Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of L-Alanine hydrochloride. These methods are sensitive to the vibrational modes of the molecule, which are in turn influenced by factors such as bonding, molecular geometry, and intermolecular interactions.

Identification and Assignment of Characteristic Functional Group Vibrations

In this compound, the protonation of the amino group and the presence of the carboxylic acid group give rise to a characteristic vibrational spectrum. The FTIR and Raman spectra are marked by absorption bands and scattering peaks corresponding to the stretching and bending vibrations of its constituent functional groups.

A comparative analysis of pure L-Alanine with this compound reveals distinct spectral shifts. For instance, in HCl-mixed L-Alanine crystals, the characteristic vibrational frequencies are altered due to the influence of the hydrochloride. A notable feature in the FTIR spectrum of HCl mixed L-Alanine is a strong absorption band at approximately 1258 cm⁻¹, which is attributed to the C-O stretching vibration. The presence of the NH3+ group is confirmed by bands around 3111 cm⁻¹ (N-H stretch) and 1530 cm⁻¹ (asymmetric bending). The carboxylic acid group (COOH) exhibits a characteristic C=O stretching vibration. The CH stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region.

The table below summarizes the tentative assignments for some of the prominent vibrational frequencies observed in the FTIR spectrum of this compound.

| Frequency (cm⁻¹) | Assignment |

| ~3111 | N-H Stretching |

| ~2942 | CH Stretching |

| ~1700 | C=O Stretching |

| ~1530 | N-H Asymmetric Bending |

| ~1460 | C-H Bending |

| ~1258 | C-O Stretching |

| ~1110 | Rocking NH3+ |

| ~850 | C-C Stretching |

| ~540 | Torsion NH3+ |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

Elucidation of Hydrogen Bonding Effects on Vibrational Modes

The crystal structure of this compound monohydrate is characterized by an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in the stability of the crystal lattice and significantly influence the vibrational frequencies of the involved functional groups. acs.orgresearchgate.net

In the monohydrate form, the ammonium (B1175870) group (NH3+) acts as a hydrogen bond donor, forming hydrogen bonds with both the chloride anion (Cl⁻) and water molecules. The carboxylic acid group's hydroxyl (OH) also participates in hydrogen bonding with the chloride anion. Furthermore, an intermolecular interaction exists between the carbonyl oxygen and the ammonium group. acs.orgresearchgate.net

These hydrogen bonds lead to shifts in the vibrational frequencies of the N-H and O-H stretching modes, typically causing them to broaden and shift to lower wavenumbers in the infrared spectrum. The strength and geometry of these hydrogen bonds can be inferred from the magnitude of these spectral shifts. The presence of water of hydration introduces additional vibrational modes associated with the water molecule, which can also be observed in the spectra.

Low-Temperature Spectroscopic Analyses of L-Alanine

Low-temperature spectroscopic studies of L-Alanine provide valuable information regarding the structural dynamics and the nature of intermolecular interactions. As the temperature is lowered, thermal motion is reduced, leading to sharpening of the spectral bands and allowing for a more precise determination of their positions.

Studies on L-Alanine at temperatures as low as 23 K have been conducted to refine the understanding of its crystal and molecular structure. acs.org Low-temperature Raman spectroscopy has also been employed to investigate potential phase transitions and changes in the vibrational modes of amino acids. While specific low-temperature spectroscopic data for this compound is not extensively available, the principles observed for pure L-Alanine are expected to apply. Cooling would likely result in a clearer resolution of the vibrational bands, aiding in a more detailed assignment and a better understanding of the hydrogen bonding network within the this compound crystal.

Electronic Absorption Spectroscopy: UV-Visible Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, this technique is instrumental in determining its optical transparency and identifying the energy required to excite electrons to higher energy levels.

Determination of Optical Transmission Characteristics and UV Cut-off Wavelengths

This compound crystals generally exhibit good optical transparency in the visible region, a crucial property for applications in nonlinear optics. The UV cut-off wavelength is a critical parameter that defines the lower limit of the spectral range in which the material is transparent. Below this wavelength, the material absorbs light due to electronic transitions.

For HCl-mixed L-Alanine crystals, the absorption edge is observed below 300 nm, indicating their suitability for device applications beyond this wavelength. ijsr.net The optical transparency of these crystals has been reported to be as high as 94%. ijsr.net In some doped L-alanine systems, the UV cut-off wavelength has been observed to be as low as 227 nm. researchgate.net

| Crystal | Transparency | UV Cut-off Wavelength |

| HCl mixed L-Alanine | ~94% | < 300 nm |

| Sodium Bromide-doped L-Alanine | - | 227 nm |

Impact of Doping and Additives on Electronic Transitions and Optical Properties

The introduction of dopants or additives into the L-Alanine crystal lattice can significantly alter its electronic structure and, consequently, its optical properties. Doping can create new energy levels within the bandgap, leading to changes in the absorption spectrum and the UV cut-off wavelength.

For instance, doping L-Alanine crystals with metal ions can lead to a redshift in the UV-Vis spectrum. usm.my The addition of certain dopants has been shown to modify the internal structure of the crystal, as evidenced by changes in peak intensity and bond lengths, which in turn affects the electronic transitions. researchgate.net The enhancement of optical properties through doping is an active area of research, with the goal of tailoring the material for specific applications, such as second harmonic generation. The first dipole-allowed electronic transition in several doped L-alanine systems typically occurs in the range of 3.1 to 4.7 eV. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, NMR studies, particularly of ¹H, ¹³C, and ¹⁷O nuclei, offer profound insights into its molecular framework and solid-state properties.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules like L-Alanine. In the case of this compound, the protonation of the amine group and the presence of the carboxylic acid group significantly influence the chemical shifts of the neighboring nuclei.

The ¹³C NMR spectrum of L-alanine peptides has been studied extensively in aqueous solutions. nih.gov Assignments of chemical shifts are often made as a function of pH to understand the effects of protonation on the electronic environment of each carbon atom. nih.gov In the solid state, cross-polarization and magic-angle spinning (CP-MAS) techniques reveal downfield resonance shifts of several parts per million in the side-chain methyl groups of crystalline L-alanine compared to its state in aqueous solution. nih.gov These shifts are primarily attributed to van der Waals' interactions within the crystal lattice. nih.gov Such findings demonstrate that van der Waals' forces can induce ¹³C NMR shifts of similar magnitudes in both crystalline amino acids and specific antibody-hapten complexes. nih.gov

First-principles calculations under periodic boundary conditions have been employed to complement experimental data, showing excellent agreement with experimental ¹³C shift tensors. acs.org Interestingly, these calculations have revealed that the isotropic chemical shift values for ¹³C are relatively insensitive to minor variations in the experimental crystal structure of L-alanine. acs.org

Below is a table of typical, approximate ¹³C chemical shifts for L-Alanine in an acidic environment, which mimics the hydrochloride salt form.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~170 - 180 |

| α-Carbon (CH) | ~50 - 60 |

| β-Carbon (CH₃) | ~15 - 25 |

| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. |

Solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of molecules in their crystalline form. For this compound and related systems, ssNMR techniques, especially those involving quadrupolar nuclei like Oxygen-17 (¹⁷O) and Chlorine-35 (³⁵Cl), provide unique structural information that is averaged out in solution-state NMR.

Oxygen-17 NMR is a sensitive probe of the local environment around oxygen atoms, including protonation states and hydrogen bonding. researchgate.net In solid-state studies of amino acids, well-separated resonances from carbonyl and hydroxyl oxygens can be observed, in contrast to the motionally averaged signals seen in solution. acs.org High-resolution techniques such as double-angle rotation (DOR) can decrease the line width by a factor of over 40, yielding spectra with a resolution of approximately 1 ppm. acs.orgresearchgate.net The NMR interaction parameters for amino acids exhibit a wide variation, with the quadrupolar coupling constant (χQ) ranging from 6.4 to 8.6 MHz. acs.org First-principles calculations have shown that the ¹⁷O chemical shift is significantly affected by small differences in the experimental crystal structure, making it a precise indicator of local geometry. acs.org Studies on alanine (B10760859) tripeptides have utilized high-field (930-MHz) ssNMR to observe ¹⁷O chemical shifts, revealing spectral differences that arise from molecular packing variations between parallel and anti-parallel beta-sheet structures. nih.gov

Furthermore, ³⁵Cl ssNMR spectroscopy has been applied directly to amino acid hydrochlorides, including this compound. researchgate.net By analyzing NMR spectra acquired from stationary powdered samples at high magnetic fields (11.75 T and 21.1 T), researchers can determine the chlorine quadrupolar and chemical shift tensors, offering direct insight into the local environment of the chloride counter-ion within the crystal structure. researchgate.net

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy operates in the frequency range between infrared and microwave radiation, making it uniquely suited for probing low-frequency molecular motions. In the solid state, this technique is particularly effective for studying weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal structure of molecules like L-Alanine.

The THz absorption spectrum of solid-state L-alanine, typically measured between 0.5 and 4.0 THz, is dominated by features arising from intermolecular vibrations. nih.govresearchgate.net These low-frequency modes are attributed to large-scale molecular vibrations, including the twisting and rocking motions of intermolecular hydrogen bonds. researchgate.netrsc.org

Experimental measurements using THz time-domain spectroscopy (THz-TDS) at room temperature have been successfully correlated with simulations using solid-state density functional theory (DFT). nih.gov These theoretical analyses confirm that intermolecular vibrations are the primary contributors to the observed spectral peaks. nih.gov Polarized THz spectroscopy on single-crystal L-alanine allows for the specific assignment of vibrational modes, as suitably polarized photons at resonant frequencies excite the fundamental oscillations of the molecular crystal. aps.org The low-energy hydrogen bonds that define the crystalline structure of L-alanine are directly associated with the energy of THz radiation, making this technique a powerful probe of these crucial interactions. aps.org

| Observed Peak Frequency (THz) | Assignment (Tentative) |

| ~2.25 | Intermolecular Vibration |

| ~2.63 | Intermolecular Vibration |

| ~3.11 | Intramolecular/Intermolecular Coupled Mode |

| ~3.30 | Intermolecular Vibration |

| ~3.81 | Intermolecular Vibration |

| Note: Data is for L-alanine and derived from various sources. Peak positions can shift with temperature. nih.govaps.org |

THz spectra are exceptionally sensitive to the three-dimensional arrangement of molecules in a crystal. researchgate.net The crystal packing interactions, dictated by hydrogen bonding and other non-covalent forces, give rise to a unique spectral fingerprint in the THz region. nih.gov This sensitivity is highlighted by the distinct differences observed in the THz absorption spectra of L-alanine, D-alanine (its enantiomer), and DL-alanine (the racemic compound). researchgate.net While the enantiomers exhibit similar spectra, their absorption peaks differ significantly from those of the racemate, underscoring the technique's ability to distinguish between different crystal structures. researchgate.net

Theoretical models that incorporate crystal packing interactions through solid-state DFT calculations produce a nearly realistic description of the low-frequency THz spectrum. nih.gov The coupling of the four L-alanine zwitterions within the crystal unit cell results in a complex set of optical modes, with 15 distinct intermolecular modes that are IR active and thus detectable by THz spectroscopy. researchgate.net The spectral characteristics are also influenced by the amino acid composition and sequence in peptides, further demonstrating the strong correlation between THz absorption and the specifics of crystal structure and intermolecular bonding. uniroma1.itmdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, identify unknown substances, and elucidate molecular structure. For this compound, MS provides definitive confirmation of the molecule's mass and can be used for quantification.

The electron ionization mass spectrum of L-alanine is well-documented in databases such as the NIST WebBook. nist.gov In soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), alanine is typically detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 90. researchgate.net The choice of matrix can be crucial; while conventional organic matrices are used, they can introduce interference in the low-mass region. researchgate.net Alternative techniques, such as using mesoporous silicates as a matrix, have been shown to effectively analyze small molecules like alanine without interference peaks. researchgate.net

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to separate and detect alanine. In some applications, derivatization of the amino acid is performed prior to analysis. For instance, in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for highly selective and sensitive quantification. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as amino acids. In the analysis of this compound, ESI-MS is utilized to determine the mass-to-charge ratio (m/z) of the molecular ions, thereby confirming the compound's identity.

In positive ion mode ESI-MS, this compound in solution is expected to primarily yield the protonated molecule of L-Alanine, [L-Ala+H]⁺. The hydrochloric acid component dissociates in the polar solvent, and the chloride ion (Cl⁻) exists as a counter-ion in the solution. It is not typically observed as part of the primary molecular ion in positive mode. The molecular weight of L-Alanine is 89.09 g/mol . nih.gov Therefore, the expected m/z value for the protonated molecular ion of L-Alanine would be approximately 90.055. massbank.eu

The characterization of the molecular ion is a critical first step in structural elucidation. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the ion.

| Ion Species | Expected m/z | Description |

| [L-Ala+H]⁺ | 90.055 | Protonated molecular ion of L-Alanine. |

| [L-Ala+Na]⁺ | 112.037 | Sodium adduct of L-Alanine. |

| [L-Ala+K]⁺ | 128.011 | Potassium adduct of L-Alanine. |

This table presents the predicted m/z values for the primary molecular ions of L-Alanine that can be observed in ESI-MS. Adduct formation with sodium and potassium is common in ESI-MS, depending on the purity of the sample and solvents.

HPLC-Tandem ESI Mass Spectrometry (MS/MS) for Characterization of Dipeptides and Hydrochloride Salts

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the separation, identification, and structural characterization of compounds in complex mixtures. This method is particularly valuable for the analysis of dipeptides and their hydrochloride salts, offering high sensitivity and specificity.

The process begins with the separation of the analytes using HPLC. For polar compounds like dipeptides and their salts, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed. The choice of the chromatographic conditions is crucial for achieving good separation from impurities and other components.

Following separation by HPLC, the analyte is introduced into the mass spectrometer. In the first stage of MS, the precursor ion, which is typically the protonated molecular ion of the dipeptide, is selected. For an alanine-containing dipeptide such as Alanyl-Alanine (Ala-Ala), the protonated molecule [Ala-Ala+H]⁺ would be selected.

The selected precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. This process fragments the precursor ion in a predictable manner, primarily at the peptide bond. The resulting product ions are then analyzed in the second stage of MS, generating a product ion spectrum. The fragmentation pattern is characteristic of the amino acid sequence of the dipeptide.

Common fragment ions observed in the MS/MS spectra of peptides are b-ions and y-ions, which result from the cleavage of the amide bond. The nomenclature for these fragment ions indicates which side of the peptide bond retains the charge. matrixscience.com For Ala-Ala, the primary fragmentation pathway would involve the cleavage of the peptide bond, resulting in a b₁ ion and a y₁ ion.

The analysis of the hydrochloride salt of a dipeptide by HPLC-MS/MS would yield a fragmentation pattern for the dipeptide cation that is identical to that of the free dipeptide. The hydrochloride salt dissociates in the mobile phase, and the mass spectrometer detects the protonated dipeptide.

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Structure |

| 161.1 (Ala-Ala+H)⁺ | b₁ | 72.1 | [Ala]⁺ |

| 161.1 (Ala-Ala+H)⁺ | y₁ | 90.1 | [Ala+H]⁺ |

This table illustrates the expected primary fragmentation of the dipeptide Alanyl-Alanine in an MS/MS experiment. The masses of the b and y ions are used to confirm the amino acid sequence.

The use of derivatization reagents, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be employed to enhance the chromatographic retention and detection sensitivity of amino acids and dipeptides in HPLC-MS/MS analysis. researchgate.net

Computational Chemistry and Theoretical Modeling of L Alanine Hydrochloride Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of L-Alanine and its interactions.

DFT calculations are instrumental in determining the most stable geometric conformations of L-Alanine. researchgate.net By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These studies often involve exploring the molecule's potential energy surface to identify local and global minima, which correspond to stable and metastable structures. researchgate.net For instance, DFT has been used to investigate the minimum energy structures of alanine (B10760859) molecules adsorbed on iron surfaces. researchgate.net

The electronic structure of L-Alanine, including the distribution of electrons and the nature of chemical bonds, is also elucidated through DFT. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. scispace.com The energy gap between HOMO and LUMO is a key parameter indicating the molecule's stability. scispace.com Furthermore, DFT calculations can map the electrostatic potential to identify nucleophilic and electrophilic sites within the molecule, which is crucial for understanding intermolecular interactions. rsc.org Studies have also explored the structural relaxation of L-Alanine in the presence of water molecules, calculating the density of states (DOS) and energy band gap to understand its electronic behavior in an aqueous environment. ijsrst.com

Theoretical calculations of vibrational frequencies for L-Alanine and its zwitterionic form have been performed using various levels of theory, including DFT with the B3LYP hybrid exchange-correlation functional. nih.govresearchgate.net These computational predictions are vital for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. cas.cz By correlating calculated frequencies and intensities with experimental spectra, specific vibrational modes can be assigned to observed absorption bands. aps.org

For example, DFT has been successfully used to predict the vibrational modes of L-alanine single crystals, allowing for a detailed comparison with experimental terahertz (THz) spectroscopy measurements. aps.org These studies have corrected previous mode assignments and revealed unreported modes. aps.org The accuracy of these predictions is often improved by considering the solvent effects, for instance, by using models like the conductor-like polarizable continuum model (CPCM). nih.govresearchgate.net Significant changes in vibrational frequencies are often observed when transitioning from the gas phase to a solution, highlighting the importance of environmental effects. nih.govresearchgate.net

| Experimental THz Absorption Bands (cm⁻¹) | DFT Calculated Modes (cm⁻¹) | Crystal Axis |

| 75.1 | 72.7 | b |

| 87.7 | 88.4 | b |

| 98.1 | 94.7 | c |

| 110.1 | 112.7 | a, c |

| 111.4 | 119.4 | b |

| 126.4 | 127.7 | c |

| 142.4 | 141.7 | a |

| 149.1 | 152.1 | b |

| 169.4 | 164.4 | c |

| 178.8 | 182.1 | a |

This table presents a selection of correlated experimental and DFT-calculated vibrational frequencies for L-alanine single crystals, adapted from polarized THz spectra studies. aps.org

DFT calculations have been employed to study the role of alanine as a corrosion inhibitor, particularly for metals like iron and aluminum in acidic environments such as hydrochloric acid. rsc.orgresearchgate.netelectrochemsci.org These studies investigate the adsorption of alanine molecules onto the metal surface, which is a key step in the inhibition process. By calculating adsorption energies for various possible orientations of the alanine molecule on the metal surface, researchers can determine the most favorable adsorption configuration. researchgate.netelectrochemsci.org

The mechanism of corrosion inhibition is explored by analyzing the electronic interactions between the alanine molecule and the metal surface atoms. researchgate.net It has been shown that alanine can adsorb on the iron surface through its nitrogen and oxygen atoms, which possess lone pair electrons. researchgate.netelectrochemsci.org This adsorption forms a protective layer that hinders the corrosive attack of the acidic medium. arabjchem.org Quantum chemical descriptors derived from DFT, such as HOMO and LUMO energies, the energy gap (ΔE), and the fraction of electrons transferred (ΔN), are used to correlate the molecular structure of the inhibitor with its inhibition efficiency. rsc.org Polarization curves from experimental measurements indicate that alanine can act as a mixed-type inhibitor, affecting both cathodic and anodic reactions. researchgate.netelectrochemsci.org

| Parameter | Value |

| Inhibition Efficiency (at 50 mM) | up to 80% |

| Adsorption Sites | Nitrogen and Oxygen atoms |

| Inhibition Type | Mixed-type |

This table summarizes key findings from studies on alanine as a corrosion inhibitor for iron in 1.0 M HCl. researchgate.netelectrochemsci.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules. They are particularly useful for understanding complex processes such as intermolecular interactions and crystal growth.

MD simulations provide a dynamic picture of how L-Alanine molecules interact with each other and with solvent molecules. In aqueous solutions, these simulations have been used to study the hydration of alanine and the organization of water molecules around its hydrophilic sites. nih.govpku.edu.cn For instance, simulations have shown that water molecules tend to maintain a hydrogen-bonded network around the carboxylate group of zwitterionic alanine. nih.govresearchgate.net MD simulations can also elucidate the effects of ions on the association of alanine molecules in saline solutions, revealing that interactions with cations and anions can weaken the association between alanine molecules. pku.edu.cn

In the solid state, simulations help to understand the intermolecular forces that govern the crystal structure. The primary interactions in L-alanine crystals are strong N–H⋯O hydrogen bonds that link the zwitterionic molecules into layers. rsc.org MD simulations can be used to study the potentials of mean force for the interaction between alanine molecules, providing insights into the strength and orientation dependence of these interactions. nih.gov

Computational methods are employed to predict the morphology of L-Alanine crystals and to understand how additives can modify it. The crystal shape is determined by the relative growth rates of its different faces. Theoretical models can predict these growth rates based on the molecular interactions at the crystal surface. researchgate.net

The presence of additives, such as other amino acids, can significantly alter the crystal morphology by selectively adsorbing onto specific crystal faces and inhibiting their growth. researchgate.netnih.gov This inhibition is often explained by a Langmuir isotherm model, where the degree of growth inhibition is proportional to the surface coverage of the additive. researchgate.net Monte Carlo simulations can be used to sample the configurational space of the additive on the crystal surface to find the most favorable adsorption sites. researchgate.net By understanding these molecular recognition processes at the crystal-solution interface, it is possible to theoretically predict how different additives will affect crystal growth and morphology, which is crucial for controlling crystallization processes. researchgate.netnih.gov Studies on analogous systems, like L-cystine, have demonstrated that molecular imposters can act as effective crystal growth inhibitors by pinning the growth steps on the crystal surface. acs.orgnih.gov

Theoretical Studies on Alanine Zwitterionic and Ionic Forms in Solvated Environments

Computational chemistry and theoretical modeling provide powerful tools to investigate the behavior of L-alanine hydrochloride and its constituent ions in solution at a molecular level. These studies offer insights into the stability, structure, and interactions of the zwitterionic and ionic forms of alanine in various solvated environments, complementing experimental observations.

The predominant form of alanine in aqueous solution is the zwitterion (+NH3-CH(CH3)-COO-). Theoretical calculations have been extensively employed to understand the energetics and structural implications of this form in a solvated state. While in the gas phase, the neutral form of alanine is more stable, the zwitterionic form becomes dominant in polar solvents like water. This stabilization is attributed to the strong interactions between the charged moieties of the zwitterion and the surrounding solvent molecules.

Stability and Energetics in Solution

Theoretical studies have quantified the relative stability of the neutral and zwitterionic forms of L-alanine in different solvents. By employing methods such as Density Functional Theory (DFT) and ab initio calculations combined with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), researchers can predict the relative free energies of these species.

In aprotic solutions, the neutral form of alanine is generally favored, though the population of the zwitterionic form tends to increase with the solvent's polarity. However, in protic solvents such as ethanol (B145695) and water, the zwitterionic form is overwhelmingly the most populated species. researchgate.net The calculated energy barrier for the interconversion from the zwitterionic to the neutral form generally increases with solvent polarity, a consequence of the enhanced stabilization of the zwitterion. researchgate.net

| Solvent | Dielectric Constant (ε) | Relative Free Energy of Zwitterion (kcal/mol) | Population of Zwitterion (%) |

|---|---|---|---|

| Gas Phase | 1.0 | > 0 (Unstable) | ~0 |

| Acetonitrile | 37.5 | Slightly Unfavorable | Minor |

| Ethanol | 24.5 | Favorable | Dominant |

| Water | 78.4 | Highly Favorable | > 99 |

Structural Properties in Aqueous Solution

Molecular dynamics (MD) simulations and quantum mechanical calculations have revealed significant differences between the structure of the L-alanine zwitterion in aqueous solution and its conformation in the crystalline state. arxiv.orgarxiv.org These differences are primarily driven by the nature of hydrogen bonding interactions with the surrounding water molecules. arxiv.orgarxiv.org

In aqueous solution, the carboxylate group (COO-) and the ammonium (B1175870) group (-NH3+) of the zwitterion are extensively hydrated. The C-O bond lengths within the carboxylate group are observed to be influenced by the number of hydrogen bonds formed with water molecules. arxiv.orgarxiv.org Theoretical models predict that the hydrogen bonds between the zwitterion and water molecules are generally shorter and have larger bond angles compared to the hydrogen bonds present in the crystalline structure. arxiv.orgarxiv.org

| Structural Parameter | Aqueous Solution (Simulated) | Crystalline State (Experimental) |

|---|---|---|

| C'-O1 Bond Length (Å) | ~1.29 | ~1.25 |

| C'-O2 Bond Length (Å) | ~1.27 | ~1.26 |

| Average N-H...O H-bond Length (Å) | Shorter | Longer |

| Average N-H...O H-bond Angle (°) | Larger | Smaller |

The Hydration Shell of Zwitterionic Alanine

Molecular dynamics simulations provide a detailed picture of the hydration shell surrounding the L-alanine zwitterion. These simulations can quantify the number of water molecules in the first solvation shell of the different functional groups, often referred to as the coordination number.

Carr-Parrinello molecular dynamics (CPMD), a quantum mechanical approach, has been used to model the hydration shell of alanine's different ionic forms. cas.cz These studies reveal a structured arrangement of water molecules around both the charged and uncharged parts of the zwitterion. cas.cz The radial distribution functions obtained from these simulations indicate the probable distances of water molecules from the solute's atoms. cas.cz It has been shown that the ammonium group acts as a hydrogen bond donor, while the carboxylate group acts as a hydrogen bond acceptor, leading to a well-organized hydration structure.

| Functional Group | Average Number of Hydrogen Bonds with Water |

|---|---|

| Ammonium Group (-NH3+) | ~3 |

| Carboxylate Group (COO-) - Oxygen 1 | Variable (influenced by H-bonding) |

| Carboxylate Group (COO-) - Oxygen 2 | Variable (influenced by H-bonding) |

Biochemical and Pharmacological Research Applications of L Alanine Hydrochloride and Its Derivatives

Applications in Peptide Synthesis and Amino Acid Protection Strategies

In the realm of biochemical research, L-Alanine hydrochloride serves as a crucial starting material for peptide synthesis. Peptides are constructed by forming amide bonds between specific sequences of amino acids. To achieve the correct sequence, chemists must prevent unwanted side reactions. This is accomplished through "protection strategies," where the reactive amino group of one amino acid and the carboxylic acid group of another are temporarily blocked. chemimpex.compeptide.com

This compound and its derivatives, such as L-Alanine methyl ester hydrochloride, are versatile reagents used in these processes, particularly in solution-phase peptide synthesis for creating dipeptides and other complex molecules. sigmaaldrich.comguidechem.com The hydrochloride salt form enhances stability and solubility, making it easier to handle in experimental settings. chemimpex.comguidechem.com

The core of the strategy involves attaching a protecting group to the nitrogen atom of the L-alanine molecule. Two of the most widely used protecting groups in solid-phase peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). peptide.com These groups are considered "orthogonal," meaning one can be removed without affecting the other, allowing for complex peptide construction. peptide.com

The synthesis of Fmoc-L-alanine, for example, involves reacting L-alanine with a reagent like 9-fluorenylmethyl chloroformate in a basic solution. prepchem.com This attaches the bulky Fmoc group to the alanine's amino group, effectively shielding it from reacting. prepchem.comchemicalbook.com Once the desired peptide bond is formed with another amino acid, the Fmoc group can be cleanly removed using a mild base, such as piperidine, preparing the peptide chain for the addition of the next amino acid. advancedchemtech.com This cycle of protection, coupling, and deprotection is the foundation of modern peptide synthesis.

| Protecting Group | Full Name | Introduction Reagent (Example) | Removal Condition |

|---|---|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., 20% piperidine solution) |

| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc anhydride) | Strong acid (e.g., trifluoroacetic acid, TFA) |

Mechanistic Studies of Biological Activity and Metabolic Pathways

Role in Sugar and Acid Metabolism and Energy Homeostasis

L-alanine is a non-essential amino acid that plays a significant role in the metabolism of sugars and acids, thereby contributing to the body's energy balance. nih.govmedchemexpress.com It is a primary substrate for gluconeogenesis in the liver, the metabolic process that generates glucose from non-carbohydrate sources. creative-peptides.com This is particularly crucial during periods of fasting or prolonged exercise when direct glucose supplies are low. tuscany-diet.net Alanine (B10760859) is readily produced from pyruvate (B1213749), a key product of glycolysis, via transamination. nih.govcreative-peptides.com

Research has shown that L-alanine can enhance glucose metabolism. In one study, the addition of L-alanine to pancreatic beta-cells increased the utilization rate of glucose by approximately 2.4-fold. nih.govdiabetesjournals.org It appears to stimulate both oxidative and non-oxidative aspects of glucose metabolism. nih.govdiabetesjournals.org This enhanced rate of glucose-derived pyruvate entering the tricarboxylic acid (TCA) cycle may boost the generation of key metabolites like ATP, which are vital for cellular functions. nih.gov Furthermore, scientists have identified that alanine can activate an enzyme called AMP kinase (AMPK), which is triggered when nutrient supplies are low and helps to increase energy production in cells. medicalnewstoday.com This activation leads to a short-term reduction in blood glucose levels, independent of insulin. medicalnewstoday.com

Influence on Immune System Function and Central Nervous System Energy Provision

L-alanine is a key source of energy for muscle tissue, the brain, and the central nervous system (CNS). nih.govmedchemexpress.comrochester.edu Its ability to be converted into glucose by the liver ensures that tissues reliant on glucose, particularly the brain, have a steady energy supply. creative-proteomics.com Alanine can cross the blood-brain barrier, suggesting it plays a role in maintaining neuronal metabolic health and can influence the synthesis of neurotransmitters like glutamate and gamma-aminobutyric acid (GABA). creative-proteomics.com

Beyond its role in energy, L-alanine contributes to strengthening the immune system. medchemexpress.comrochester.edu It supports the production of antibodies, which are proteins that defend the body against pathogens. doggywoogie.eu Recent research has explored L-alanine's direct role in modulating immune responses, finding that it can promote the phagocytosis (the process of engulfing and destroying pathogens) of multidrug-resistant bacteria by macrophages. embopress.org The mechanism involves L-alanine boosting the expression of Toll-like receptor 4 (TLR4) and enhancing its signaling pathways, which are critical for initiating an immune response. embopress.org

Elucidation of the Alanine-Glucose Cycle in Energy Production

The Alanine-Glucose Cycle, also known as the Cahill Cycle, is a crucial metabolic pathway that links muscle and liver to manage nitrogen and carbon skeletons during periods of fasting or intense exercise. wikipedia.org This cycle allows muscle tissue to use amino acids for fuel while safely exporting the resulting toxic ammonium (B1175870) to the liver for conversion into urea. wikipedia.org

The process begins in the muscle, where amino groups from the breakdown of amino acids are transferred to pyruvate, a product of glycolysis. wikipedia.orgyoutube.com This reaction, catalyzed by the enzyme alanine aminotransferase (ALT), forms L-alanine. youtube.com The non-toxic alanine is then released into the bloodstream and transported to the liver. tuscany-diet.netwikipedia.org

In the liver, the process is reversed. Alanine aminotransferase transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and creating glutamate. The pyruvate is then used as a substrate for gluconeogenesis to produce new glucose. tuscany-diet.net This newly formed glucose is released back into the bloodstream to be taken up by the muscles and other tissues for energy. wikipedia.org Meanwhile, the glutamate in the liver can be deaminated by glutamate dehydrogenase, releasing ammonium, which safely enters the urea cycle for excretion. This cycle effectively shifts the metabolic burden of gluconeogenesis from the muscle to the liver, allowing the muscle to dedicate its ATP reserves to contraction. wikipedia.org

| Location | Process | Key Enzyme | Input | Output |

|---|---|---|---|---|

| Muscle | Transamination | Alanine Aminotransferase (ALT) | Pyruvate + Amino Groups (from amino acid breakdown) | L-Alanine |

| Liver | Transamination (Reverse) | Alanine Aminotransferase (ALT) | L-Alanine + α-Ketoglutarate | Pyruvate + Glutamate |

| Liver | Gluconeogenesis | Various | Pyruvate | Glucose |

| Liver | Urea Cycle Entry | Glutamate Dehydrogenase | Glutamate | Ammonium (for Urea Synthesis) |

Structural and Cellular Roles of Alanine Transaminases